1-Ethoxy-4-isocyanato-2-methoxybenzene
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Overview
Description
1-Ethoxy-4-isocyanato-2-methoxybenzene is an organic compound with the molecular formula C10H11NO3 and a molecular weight of 193.2 g/mol . It is primarily used in research settings, particularly in the field of proteomics . The compound is characterized by its solid physical state, a melting point of approximately 43.15°C, and a boiling point of around 285.9°C at 760 mmHg .
Preparation Methods
The synthesis of 1-Ethoxy-4-isocyanato-2-methoxybenzene typically involves electrophilic aromatic substitution reactions. In these reactions, an electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes deprotonation to yield the substituted benzene ring
Chemical Reactions Analysis
1-Ethoxy-4-isocyanato-2-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring.
Oxidation and Reduction:
Common Reagents and Conditions: Typical reagents for these reactions include strong acids or bases, and the reactions are often carried out under controlled temperatures and pressures to ensure the desired product formation.
Scientific Research Applications
1-Ethoxy-4-isocyanato-2-methoxybenzene is primarily used in scientific research, particularly in the field of proteomics Its unique chemical properties make it a valuable tool for studying protein interactions and modifications
Mechanism of Action
The mechanism of action for 1-Ethoxy-4-isocyanato-2-methoxybenzene involves its ability to act as an electrophile in aromatic substitution reactions . The compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate that undergoes deprotonation to yield the substituted product . This mechanism is crucial for its reactivity and applications in research.
Comparison with Similar Compounds
1-Ethoxy-4-isocyanato-2-methoxybenzene can be compared to other benzene derivatives that undergo electrophilic aromatic substitution reactions. Similar compounds include:
1-Ethoxy-4-nitrobenzene: This compound also undergoes electrophilic aromatic substitution but has different reactivity due to the presence of the nitro group.
1-Methoxy-4-isocyanatobenzene: Similar in structure but lacks the ethoxy group, affecting its reactivity and applications.
1-Ethoxy-2-methoxybenzene: Lacks the isocyanato group, which significantly alters its chemical properties and reactivity.
Properties
IUPAC Name |
1-ethoxy-4-isocyanato-2-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-3-14-9-5-4-8(11-7-12)6-10(9)13-2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIPTCZQJWWAKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N=C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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